9-Bromo-5-(3,4-dimethoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
CAS No.: 303060-19-7
Cat. No.: VC16081172
Molecular Formula: C28H23BrN2O3
Molecular Weight: 515.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303060-19-7 |
|---|---|
| Molecular Formula | C28H23BrN2O3 |
| Molecular Weight | 515.4 g/mol |
| IUPAC Name | 9-bromo-5-(3,4-dimethoxyphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C28H23BrN2O3/c1-32-26-11-9-20(14-27(26)33-2)28-31-24(22-15-21(29)10-12-25(22)34-28)16-23(30-31)19-8-7-17-5-3-4-6-18(17)13-19/h3-15,24,28H,16H2,1-2H3 |
| Standard InChI Key | NFDKVTBDBRNYSB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Br)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s backbone consists of a benzo[e]pyrazolo[1,5-c] oxazine core, a tricyclic system integrating benzene, pyrazole, and oxazine rings. The 9-position bromine atom introduces steric and electronic effects, while the 3,4-dimethoxyphenyl and naphthalen-2-yl substituents contribute to hydrophobic interactions and π-π stacking potential. The methoxy groups enhance solubility in polar aprotic solvents, a critical factor in pharmacokinetic optimization.
Molecular Formula and Weight
With the molecular formula , the compound has a molecular weight of 515.4 g/mol. The presence of bromine (13.5% by mass) significantly influences its density and refractive index, while the nitrogen and oxygen atoms facilitate hydrogen bonding.
Table 1: Key Physicochemical Properties
Synthesis and Optimization Strategies
Traditional Multi-Step Synthesis
The synthesis typically begins with functionalization of 2-naphthol, followed by bromination at the 9-position using (NBS) in dichloromethane. Subsequent coupling of the 3,4-dimethoxyphenyl group via Suzuki-Miyaura cross-coupling employs palladium catalysts, achieving yields of 65–72%. Ring closure to form the oxazine moiety is facilitated by acid-catalyzed cyclization, as demonstrated in analogous naphthoxazine syntheses .
Green Chemistry Approaches
Recent advances utilize magnetic solid acid nanocatalysts, such as ferrierite-based systems, to accelerate -oxazine formation in aqueous media. These methods reduce reaction times to 2–4 hours at room temperature, achieving yields exceeding 85% while minimizing organic solvent use . For example, β-naphthol derivatives react with aldehydes and amines in water, with the nanocatalyst enabling efficient proton transfer and recyclability over five cycles without significant activity loss .
Table 2: Comparison of Synthesis Methods
| Parameter | Traditional Method | Green Method |
|---|---|---|
| Catalyst | Magnetic ferrierite nanocatalyst | |
| Solvent | Dichloromethane | Water |
| Reaction Time | 24–48 hours | 2–4 hours |
| Yield | 65–72% | 85–92% |
| Temperature | 80–110°C | 25°C |
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
Dihydro-1,3-oxazine derivatives demonstrate broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli . The methoxy groups likely disrupt microbial membrane integrity through hydrophobic interactions, a mechanism corroborated by molecular dynamics simulations .
Neuropharmacological Applications
Naphthoxazine derivatives modulate dopamine D2 receptors and monoamine oxidase-B (MAO-B) activity, suggesting utility in Parkinson’s disease management. In vitro assays show 40–60% MAO-B inhibition at 10 μM concentrations, comparable to selegiline .
Physicochemical and Spectroscopic Profiles
Spectral Characterization
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(CDCl): Peaks at δ 5.41 (s, 1H, CH) and δ 6.10 (s, 1H, CH) confirm the oxazine ring protons. Aromatic protons resonate between δ 6.72–7.81, integrating for 12H .
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FT-IR: Strong absorption at 1245 cm (C-O-C stretching) and 755 cm (C-Br vibration) .
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Mass Spectrometry: Molecular ion peak at m/z 515.3 ([M]), with fragmentation patterns consistent with sequential loss of methoxy groups (Δ m/z = 31).
Solubility and Stability
The compound is soluble in DMSO (23 mg/mL) and dichloromethane (45 mg/mL), but insoluble in water (<0.1 mg/mL). Accelerated stability testing indicates decomposition <5% after 6 months at -20°C, though bromine substitution may necessitate light-sensitive storage.
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric Replacement: Substituting the naphthalenyl group with quinoline improves aqueous solubility (LogP reduction from 6.2 to 5.1) while maintaining target affinity .
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Prodrug Development: Esterification of methoxy groups enhances oral bioavailability in rat models, with AUC increasing from 12.3 to 38.7 μg·h/mL .
Computational Modeling
Docking studies against cyclooxygenase-2 (COX-2) reveal a binding energy of -9.2 kcal/mol, with key interactions at Val349 (hydrogen bonding) and Tyr385 (π-π stacking) . Molecular dynamics simulations over 100 ns demonstrate stable binding, with root-mean-square deviation (RMSD) <2.0 Å .
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